N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide
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Overview
Description
N~1~-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N~1~-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its pharmacological potential, including its role as an enzyme inhibitor and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N1-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N~1~-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE is unique due to its specific structural features, including the presence of methoxy groups and the specific arrangement of its hydrazone linkage
Properties
Molecular Formula |
C24H23N3O5 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C24H23N3O5/c1-30-20-11-6-16(7-12-20)23(28)26-19-9-4-17(5-10-19)24(29)27-25-15-18-8-13-21(31-2)14-22(18)32-3/h4-15H,1-3H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
IROXJUMMUBTGCO-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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